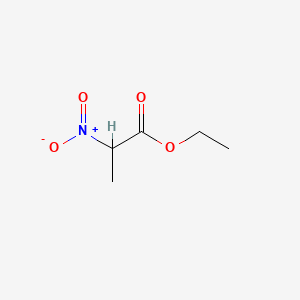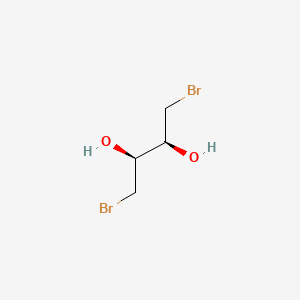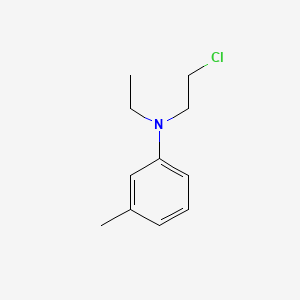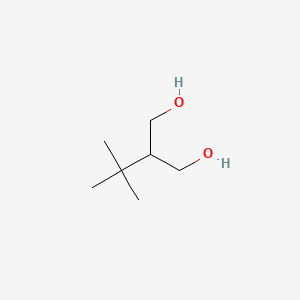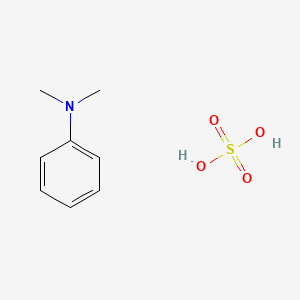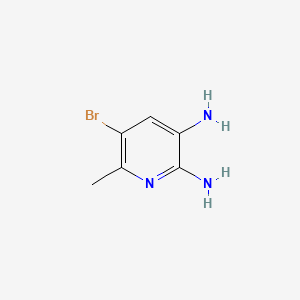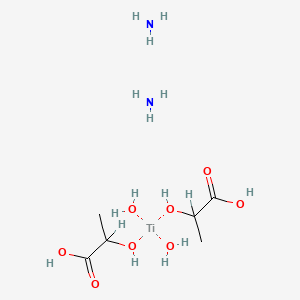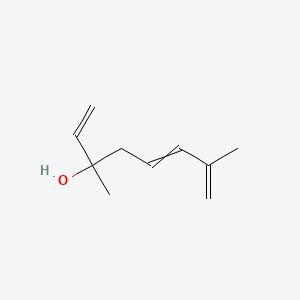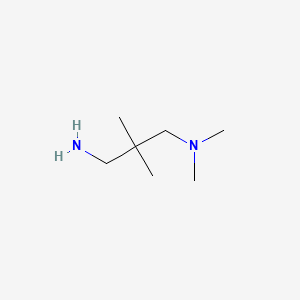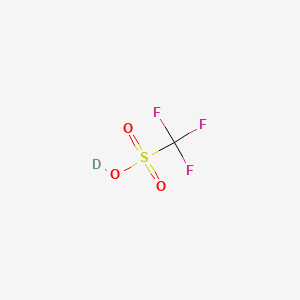
N-(4-Fluoro-3-nitrophenyl)acetamide
Vue d'ensemble
Description
“N-(4-Fluoro-3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7FN2O3 . It has a molecular weight of 198.15 . The compound is a yellow to brown solid at room temperature .
Synthesis Analysis
Two acetamide derivatives were synthesized: N-(4-fluoro-3-nitrophenyl) acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide . The synthesis process was carried out to assess which molecule, among these, has the best antibacterial activity on K. pneumoniae and whether the presence of the chloro atom in the molecule is capable of interfering with biological activity .Molecular Structure Analysis
The InChI code for “N-(4-Fluoro-3-nitrophenyl)acetamide” is 1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12) .Chemical Reactions Analysis
The antibacterial activity of “N-(4-Fluoro-3-nitrophenyl)acetamide” has been demonstrated against K. pneumoniae . The presence of the chloro atom improves this activity, stabilizing the molecule in the target enzyme at the site .Physical And Chemical Properties Analysis
“N-(4-Fluoro-3-nitrophenyl)acetamide” is a yellow to brown solid at room temperature .Applications De Recherche Scientifique
Solvatochromism and Hydrogen Bonding
The solvatochromism of heteroaromatic compounds, including those similar to N-(4-Fluoro-3-nitrophenyl)acetamide, has been studied. Such compounds can form complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. The equilibrium between these complexes and nonspecifically solvated molecules is influenced by temperature, phase state, and the medium's protophilic properties. This behavior is significant in understanding the solvation dynamics and molecular interactions in various solvents (Krivoruchka et al., 2004).
Catalytic Hydrogenation in Dye Production
N-(4-Fluoro-3-nitrophenyl)acetamide-related compounds are used as intermediates in the production of azo disperse dyes. The catalytic hydrogenation of these compounds into their amino derivatives is a critical step in the green synthesis process. This hydrogenation shows high activity, selectivity, and stability, essential for efficient dye production (Zhang Qun-feng, 2008).
Improved Synthesis Processes
Research has also focused on improving the synthesis processes of compounds structurally related to N-(4-Fluoro-3-nitrophenyl)acetamide. For example, the synthesis of retigabine, a drug used for specific medical purposes, involves steps that include the formation of similar acetamide compounds. Improved methods offer easier scale-up and more convenient operations (Wang We, 2014).
Antibacterial Applications
Compounds structurally similar to N-(4-Fluoro-3-nitrophenyl)acetamide have been evaluated as antibacterial agents. For instance, some fluorine-substituted derivatives showed activity against bacteria like Bacillus subtilis and Staphylococcus aureus. These findings highlight the potential of such compounds in developing new antibacterial drugs (Alharbi & Alshammari, 2019).
Hydrogen Bond Properties in Derivatives
The hydrogen bond properties of peptide groups in acetamide derivatives, including those structurally related to N-(4-Fluoro-3-nitrophenyl)acetamide, have been investigated. Understanding these properties is crucial for applications in materials science and pharmaceuticals (Mirzaei, Samadi, & Hadipour, 2010).
Potential Against Drug-Resistant Bacteria
The potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, a pathogen known for drug resistance, has been explored. The molecule showed promising antibacterial activity and a favorable cytotoxicity profile, indicating its potential as a novel antibacterial agent (Cordeiro et al., 2020).
Safety And Hazards
Orientations Futures
The substance has shown good potential against K. pneumoniae . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule . In addition, the substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use . Further studies are needed to analyze the viability of these combinations .
Propriétés
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHCAOSRFFAKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059848 | |
| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluoro-3-nitrophenyl)acetamide | |
CAS RN |
351-32-6 | |
| Record name | N-(4-Fluoro-3-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 351-32-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-fluoro-3-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-Fluoro-3-nitrophenyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS3NU4Q7B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

